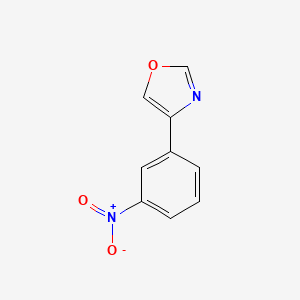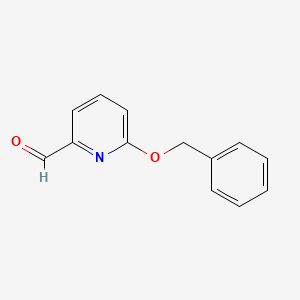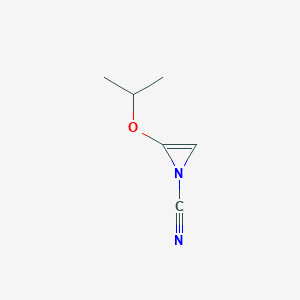
(3R)-3-amino-4-(3-methylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-amino-4-(m-tolyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a tolyl group attached to the butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4-(m-tolyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of the compound using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. The reaction typically involves the use of a chiral auxiliary or a chiral catalyst to induce the desired stereochemistry.
Another method involves the use of halohydrin intermediates, which undergo oxidation and nucleophilic substitution to form the desired amino acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of ®-3-amino-4-(m-tolyl)butanoic acid often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is becoming increasingly popular in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
®-3-amino-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various functional groups into the compound.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
®-3-amino-4-(m-tolyl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of ®-3-amino-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparación Con Compuestos Similares
®-3-amino-4-(m-tolyl)butanoic acid can be compared with other similar compounds, such as:
(S)-3-amino-4-(m-tolyl)butanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-(m-tolyl)butanoic acid: Lacks the amino group, resulting in different chemical reactivity and applications.
3-amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a tolyl group, leading to different interactions and applications.
The uniqueness of ®-3-amino-4-(m-tolyl)butanoic acid lies in its specific stereochemistry and the presence of the tolyl group, which imparts distinct properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Clave InChI |
SMOOMZALOMCYEF-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C[C@H](CC(=O)O)N |
SMILES canónico |
CC1=CC(=CC=C1)CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)










![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)


